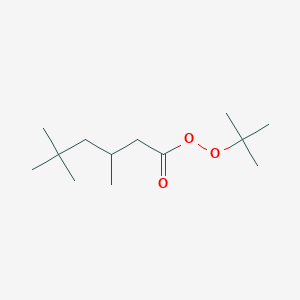

Tert-butyl 3,5,5-trimethylhexaneperoxoate

描述

属性

IUPAC Name |

tert-butyl 3,5,5-trimethylhexaneperoxoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H26O3/c1-10(9-12(2,3)4)8-11(14)15-16-13(5,6)7/h10H,8-9H2,1-7H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSJBBIJIXZVVLQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)OOC(C)(C)C)CC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H26O3 | |

| Record name | TERT-BUTYL PEROXY-3,5,5-TRIMETHYLHEXANOATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2736 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00276147, DTXSID40864365 | |

| Record name | tert-Butyl perisononanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00276147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hexaneperoxoic acid, 3,5,5-trimethyl-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40864365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

This peroxide is sensitive to heat. Storage of this material must be done so with stringent temperature control measures., Liquid | |

| Record name | TERT-BUTYL PEROXY-3,5,5-TRIMETHYLHEXANOATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2736 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Hexaneperoxoic acid, 3,5,5-trimethyl-, 1,1-dimethylethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

13122-18-4, 153302-08-0 | |

| Record name | TERT-BUTYL PEROXY-3,5,5-TRIMETHYLHEXANOATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2736 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | tert-Butyl peroxy-3,5,5-trimethylhexanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13122-18-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl perisononanoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013122184 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexaneperoxoic acid, 3,5,5-trimethyl-, 1,1-dimethylethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | tert-Butyl perisononanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00276147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hexaneperoxoic acid, 3,5,5-trimethyl-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40864365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl 3,5,5-trimethylperoxyhexanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.758 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TERT-BUTYL 3,5,5-TRIMETHYLHEXANOYLPEROXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/84TC2IY818 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

准备方法

Precursor Synthesis: 3,5,5-Trimethylhexanoic Acid

The synthesis of TBPIN begins with the preparation of 3,5,5-trimethylhexanoic acid, a branched-chain carboxylic acid. Industrial methods typically derive this intermediate via hydroformylation of diisobutylene (2,4,4-trimethyl-1-pentene). The oxo process involves reacting diisobutylene with syngas (CO/H₂) under high pressure (10–30 MPa) in the presence of a cobalt or rhodium catalyst. Subsequent oxidation of the resulting aldehyde (3,5,5-trimethylhexanal) yields the carboxylic acid:

Key industrial parameters include:

Acid Chloride Formation

The carboxylic acid is converted to its corresponding acid chloride, 3,5,5-trimethylhexanoyl chloride, using thionyl chloride (SOCl₂). This exothermic reaction proceeds under anhydrous conditions:

Optimized Conditions :

Peroxyester Formation

The final step involves reacting the acid chloride with tert-butyl hydroperoxide (TBHP) in a base-mediated reaction. This step is highly sensitive to stoichiometry and temperature:

Critical Parameters :

-

Base : Pyridine or sodium hydroxide (neutralizes HCl)

-

Solvent : Dichloromethane or ethyl acetate

-

Temperature : 0–5°C (to minimize side reactions)

Industrial Production Methods

Continuous Flow Synthesis

Modern facilities employ microreactor technology to enhance safety and efficiency. A silicon carbide microreactor enables precise temperature control and rapid mixing, reducing decomposition risks:

| Parameter | Value |

|---|---|

| Reactor Volume | 10–50 mL |

| Residence Time | 2–5 minutes |

| Temperature | 20–25°C |

| Throughput | 5–10 kg/h |

Comparative Analysis of Synthetic Methods

| Method | Advantages | Limitations |

|---|---|---|

| Batch Reactor | Low capital cost | Risk of thermal runaway |

| Continuous Flow | High safety, scalability | High initial investment |

Batch reactors remain prevalent in small-scale production, while continuous flow systems dominate industrial manufacturing.

Purity and Quality Control

Post-synthesis, TBPIN undergoes rigorous purification:

-

Distillation : Fractional distillation under reduced pressure (10–15 mmHg) isolates TBPIN from unreacted precursors.

-

Analytical Methods :

Environmental and Regulatory Considerations

化学反应分析

Types of Reactions: Tert-butyl 3,5,5-trimethylhexaneperoxoate undergoes various chemical reactions, primarily involving oxidation. It can oxidize alcohols, ethers, aldehydes, amines, and sulfur compounds .

Common Reagents and Conditions: The compound is often used in the presence of catalysts or under specific temperature conditions to facilitate the oxidation process. For example, it can be used with sulfuric acid or sodium hydroxide to enhance its reactivity .

Major Products Formed: The oxidation reactions involving tert-butyl 3,5,5-trimethylhexaneperoxoate typically yield ketones, acids, and esters as major products .

科学研究应用

Polymerization Initiation

Radical Initiator

TBPIN is extensively utilized as a radical initiator in the production of several types of polymers, including:

- Acrylic Polymers : It facilitates the free radical polymerization of acrylic monomers, leading to the synthesis of high-performance acrylic plastics used in coatings, adhesives, and sealants.

- Polyethylene : TBPIN is instrumental in initiating the polymerization of ethylene, contributing to the manufacture of low-density polyethylene (LDPE) and high-density polyethylene (HDPE) products.

- Styrene : The compound also plays a crucial role in the polymerization of styrene, which is essential for producing polystyrene and its copolymers used in packaging and insulation materials.

Curing Agent for Resins

Unsaturated Polyester Resins

TBPIN acts as a curing agent for unsaturated polyester resins at elevated temperatures. This application is critical in industries such as:

- Construction : Used in producing durable composite materials for construction applications, including panels and beams.

- Automotive : Employed in manufacturing components that require high strength and resistance to environmental factors.

Adhesives and Sealants

TBPIN is utilized to initiate curing reactions in adhesives and sealants, enhancing their bonding strength and durability. Its application is vital in:

- Construction Adhesives : Used to bond various construction materials, ensuring robust structural integrity.

- Automotive Sealants : Essential for creating seals that withstand extreme conditions.

Composite Materials

The compound is pivotal in developing composite materials used across multiple industries:

- Aerospace : TBPIN contributes to producing lightweight yet strong composite structures critical for aircraft components.

- Automotive : It aids in manufacturing parts that require a combination of strength and reduced weight.

Packaging Materials

In the packaging industry, TBPIN is employed to produce materials that meet stringent safety standards while providing excellent barrier properties against moisture and gases. Its applications include:

- Food Packaging : Ensures compliance with safety regulations while maintaining product integrity.

- Consumer Goods Packaging : Utilized in creating robust packaging solutions for various consumer products.

Medical Applications

TBPIN finds applications in the medical field through its role in developing biocompatible polymers used for:

- Implants : Ensures compatibility with biological tissues.

- Medical Devices : Used in manufacturing devices that require high performance and reliability.

Environmental Considerations

While TBPIN has numerous applications, it is essential to manage its use responsibly due to its potential environmental impacts. Proper handling guidelines are crucial to minimize risks associated with exposure during production and application processes.

Summary Table of Applications

| Application Area | Specific Uses |

|---|---|

| Polymerization Initiation | Acrylics, Polyethylene, Styrene |

| Curing Agent | Unsaturated Polyester Resins |

| Adhesives and Sealants | Construction Adhesives, Automotive Sealants |

| Composite Materials | Aerospace Components, Automotive Parts |

| Packaging Materials | Food Packaging, Consumer Goods Packaging |

| Medical Applications | Biocompatible Polymers, Medical Devices |

作用机制

The primary mechanism of action for tert-butyl 3,5,5-trimethylhexaneperoxoate involves the generation of free radicals. When the compound decomposes, it produces free radicals that initiate polymerization reactions or oxidize other compounds . The molecular targets and pathways involved in these processes are primarily related to the formation and propagation of free radicals, which drive the chemical reactions .

相似化合物的比较

Chemical Identity :

- CAS No.: 13122-18-4

- Molecular Formula : C₁₃H₂₆O₃

- Molecular Weight : 230.34 g/mol

- Physical State : Liquid at room temperature (melting point: -30°C)

- Solubility : Miscible with organic solvents (alcohols, esters, ethers, hydrocarbons) but insoluble in water .

Applications :

TBPTMH is a widely used organic peroxide initiator in polymerization processes, particularly in the production of polymers and resins. Its role in generating free radicals under controlled thermal conditions makes it critical in industrial chemistry .

Thermal Properties :

- Initial Decomposition Temperature : 103°C (DSC analysis) .

- Self-Accelerating Decomposition Temperature (SADT) : 24.0°C (for pure substance) .

- Heat Release : 924 J/g during decomposition, indicating high exothermicity .

Comparison with Similar Organic Peroxides

Thermal Stability and Decomposition

Key Metrics :

| Compound Name | CAS No. | SADT (°C) | Decomposition Temp (°C) | Heat Release (J/g) |

|---|---|---|---|---|

| TBPTMH | 13122-18-4 | 24.0 | 103 | 924 |

| tert-Butyl cumyl peroxide | 3457-61-2 | 77.1 | - | - |

| Dipropionyl peroxide | 3248-28-0 | 30.0 | - | - |

| Cyclohexanone peroxide | 12262-58-7 | 80.0 | - | - |

- TBPTMH exhibits the lowest SADT (24°C) among the listed peroxides, making it highly sensitive to thermal runaway. This contrasts sharply with tert-butyl cumyl peroxide (SADT: 77.1°C), which is more stable under ambient conditions .

- The heat release of TBPTMH (924 J/g) significantly exceeds typical values for other peroxides (e.g., tert-butyl hydroperoxide: ~500 J/g), necessitating advanced hazard mitigation strategies .

Impact of Contaminants :

- TBPTMH mixed with H₂SO₄ or NaOH shows reduced activation energy (Ea: 116–118 kJ/mol vs. 132 kJ/mol for pure TBPTMH), accelerating decomposition .

Chemical Structure and Reactivity

- Branching and Chain Length : TBPTMH’s 3,5,5-trimethylhexane backbone provides steric hindrance, which moderates its reactivity compared to linear peroxides like dipropionyl peroxide. However, the tert-butyl group enhances stability during storage .

- Comparative Reactivity :

- tert-Butyl peroxybenzoate (CAS 614-45-9): Contains an aromatic ring, increasing stability but reducing initiation efficiency in low-temperature polymerizations .

- tert-Butyl peroxypivalate (CAS 927-07-1): Shorter carbon chain results in higher volatility and faster radical generation, suited for high-temperature processes .

生物活性

Tert-butyl 3,5,5-trimethylhexaneperoxoate (TBPTMH) is an organic peroxide widely utilized as a polymerization initiator. This article examines its biological activity, including toxicity profiles, genotoxicity, and environmental impact, supported by data tables and relevant case studies.

- IUPAC Name: Tert-butyl 3,5,5-trimethylhexaneperoxoate

- CAS Number: 13122-18-4

- Molecular Formula: C13H26O3

- Molecular Weight: 230.348 g/mol

Toxicity and Sensitization

TBPTMH exhibits several biological activities that can impact human health and the environment:

- Skin Sensitization:

- Genotoxicity:

- Repeated Dose Toxicity:

- Reproductive Toxicity:

Aquatic Toxicity

TBPTMH is classified as very toxic to aquatic life:

- Acute Toxicity: EC50 for bacteria was found to be 327.02 mg/l over a 3-hour exposure period.

- Chronic Toxicity: The No Observed Effect Concentration (NOEC) for Daphnia magna was determined to be 0.22 mg/l over a 21-day exposure period .

Biodegradability

TBPTMH is considered readily biodegradable, with a biodegradation rate of approximately 72% over 28 days under aerobic conditions .

Thermal Hazard Evaluation

A study conducted by Tseng et al. evaluated the thermal hazards associated with TBPTMH and its mixtures with various acids (e.g., H2SO4, NaOH). The findings indicated that:

- Decomposition of TBPTMH is accelerated under adiabatic conditions, posing significant risks during storage and handling.

- The temperature rise during decomposition can reach critical levels quickly, necessitating stringent safety measures during industrial applications .

Summary Table of Biological Activity

| Parameter | Result |

|---|---|

| Skin Sensitization | Positive (sub-category 1B) |

| Genotoxicity (In Vitro) | Positive (AMES test) |

| Genotoxicity (In Vivo) | Negative |

| NOAEL (Repeated Dose) | 160 mg/kg bw/day |

| Reproductive Toxicity | No adverse effects |

| Aquatic Toxicity (EC50) | 327.02 mg/l (bacteria) |

| Aquatic Toxicity (NOEC) | 0.22 mg/l (Daphnia magna) |

| Biodegradability | Readily biodegradable (72% in 28 days) |

常见问题

Basic: What is the structural and functional role of tert-butyl 3,5,5-trimethylhexaneperoxoate in polymerization reactions?

Tert-butyl 3,5,5-trimethylhexaneperoxoate (TBPMH) is a liquid organic peroxide (C13H26O3, MW 230.34) with a labile O-O bond that generates free radicals upon thermal decomposition. This property makes it a critical initiator for radical polymerization of ethylene, styrene, methyl methacrylate, and allyl derivatives . Its solubility in organic solvents (e.g., alcohols, ethers) and insolubility in water allows it to integrate efficiently into hydrophobic reaction systems. Methodologically, its activity depends on temperature-controlled decomposition rates, with half-lives of 0.1 hr at 135°C and 10 hr at 94°C in chlorobenzene solutions .

Basic: How does the molecular structure of TBPMH influence its reactivity and stability?

The tert-butyl group adjacent to the peroxide moiety stabilizes the radical intermediate during decomposition, while the branched 3,5,5-trimethylhexanoate chain enhances steric hindrance, moderating reactivity. This balance ensures controlled initiation kinetics, critical for avoiding premature exothermic decomposition. Researchers must monitor storage conditions (recommended ≤25°C) to prevent autopolymerization or thermal runaway .

Advanced: What methodologies are used to assess TBPMH’s thermal decomposition kinetics and safety parameters?

Advanced studies employ differential scanning calorimetry (DSC) and Phi-TEC II adiabatic calorimetry to quantify decomposition thermodynamics. Key parameters include:

- Activation energy (Ea) : 116–132 kJ/mol (acid/base mixtures reduce Ea, increasing hazard risk) .

- Self-accelerating decomposition temperature (SADT) : Determined via TMRad (time to maximum rate) analysis, influenced by mass (e.g., SADT drops at 50 kg packaging vs. 10 kg) .

- Heat release : ~924 J/g, necessitating strict temperature controls during bulk handling .

Advanced: How do acidic or alkaline conditions affect TBPMH’s thermal hazards?

TBPMH’s decomposition kinetics shift significantly in acidic (H2SO4) or alkaline (NaOH) environments. DSC studies show Ea decreases to 116.36 kJ/mol (H2SO4) and 118.24 kJ/mol (NaOH), accelerating decomposition. Researchers must avoid contaminating TBPMH with acids/bases during synthesis or storage, as this elevates risks of uncontrolled exothermic reactions .

Basic: What regulatory classifications apply to TBPMH in laboratory settings?

TBPMH is classified as a Class 5.2 organic peroxide under UN transport regulations and listed in the EU REACH regulation. Laboratories must adhere to:

- Hazard Communication : Risk phrases R7 (fire hazard) and R38 (skin irritation) .

- Storage : Segregate from incompatible substances (acids, bases, reducing agents) and maintain ≤25°C .

- Documentation : Compliance with EU REACH requires registration for volumes >1 ton/year .

Advanced: How can researchers mitigate contradictions in purity standards for TBPMH across studies?

Discrepancies in purity thresholds (e.g., ≥97% in technical standards vs. ≤42% in hazardous chemical catalogs) arise from dilution requirements. For experimental reproducibility:

- Characterize batch-specific purity via GC-MS or HPLC.

- Adjust initiator concentration based on active oxygen content (theoretical 6.7%) and solvent interactions .

- Validate safety protocols for diluted vs. concentrated forms, as lower purity may include stabilizers or inert solids .

Advanced: What experimental design considerations are critical for TBPMH-mediated copolymerization?

In TPU/PMMA blends, TBPMH’s initiation efficiency depends on:

- Temperature gradients : Optimize heating rates (e.g., 0.5–4°C/min) to match monomer reactivity ratios.

- Solvent selection : Use chlorobenzene or toluene to stabilize radicals and prevent side reactions.

- Oxygen exclusion : Rigorous nitrogen purging is required to prevent peroxide deactivation .

Basic: What analytical techniques validate TBPMH’s structural integrity post-synthesis?

- NMR spectroscopy : Confirm peroxide linkage via characteristic δ 1.2–1.4 ppm (tert-butyl protons).

- FT-IR : Detect O-O stretching vibrations near 880 cm⁻¹.

- Titration : Iodometric titration quantifies active oxygen content .

Advanced: How do TBPMH’s decomposition byproducts impact polymerization outcomes?

Decomposition yields tert-butoxy radicals and 3,5,5-trimethylhexanoate fragments. Side reactions (e.g., chain transfer) can occur if byproducts accumulate. Mitigation strategies include:

- Post-polymerization purification : Remove residual peroxides via column chromatography.

- Real-time monitoring : Use in-line FT-IR to track radical concentrations .

Advanced: What computational models predict TBPMH’s stability in novel solvent systems?

Molecular dynamics (MD) simulations parameterized with DSC-derived kinetic data (e.g., Arrhenius pre-exponential factor, activation energy) model solvent effects on decomposition rates. These guide solvent selection for high-temperature reactions (e.g., >100°C) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。